molecular formula C8H5BrClNOS B11781532 2-Bromo-4-chloro-6-methoxybenzothiazole

2-Bromo-4-chloro-6-methoxybenzothiazole

Cat. No.: B11781532
M. Wt: 278.55 g/mol
InChI Key: LDAGPFFPQQEUCT-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxybenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-methoxybenzothiazole typically involves the bromination and chlorination of 6-methoxybenzothiazole. One common method is the Sandmeyer reaction, where 2-amino-6-methoxybenzothiazole is treated with isoamyl nitrite and copper(II) bromide to yield 2-bromo-6-methoxybenzothiazole . Further chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2-amino-4-chloro-6-methoxybenzothiazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and dimethylformamide are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

  • Substitution reactions yield various substituted benzothiazoles.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzothiazole derivatives, including 2-bromo-4-chloro-6-methoxybenzothiazole, have been studied for their antimicrobial properties. Research indicates that modifications in the benzothiazole structure can enhance antibacterial and antifungal activities. For instance, compounds with halogen substitutions have shown significant inhibition against various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Properties
Recent studies have highlighted the role of benzothiazole derivatives in neuroprotection, particularly concerning Alzheimer's disease. Compounds that inhibit the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) have been synthesized based on the benzothiazole scaffold. These inhibitors demonstrated reduced mitochondrial dysfunction and oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases .

Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies report that specific substitutions on the benzothiazole ring can significantly enhance anti-inflammatory activity, indicating their potential use in treating inflammatory diseases .

Agrochemicals

Pesticidal Applications
The structural features of this compound make it a candidate for developing novel agrochemicals. Research has shown that benzothiazole derivatives exhibit herbicidal and fungicidal activities. The incorporation of halogen atoms into the structure has been linked to increased efficacy against plant pathogens and pests .

Material Science

Polymer Chemistry
Benzothiazole compounds are utilized in polymer chemistry to enhance material properties. For instance, incorporating benzothiazole into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Table 1: Biological Activities of Benzothiazole Derivatives

Compound NameAntimicrobial ActivityNeuroprotective ActivityAnti-inflammatory Activity
This compoundModerateSignificantHigh
Benzothiazole derivative AHighModerateModerate
Benzothiazole derivative BLowSignificantHigh

Table 2: Synthesis of Benzothiazole Derivatives

Reaction TypeReactantsConditionsYield (%)
HalogenationBenzothiazole + Br₂Room temperature85
SubstitutionThis compound + AnilineReflux75
CouplingThis compound + Grignard reagentAnhydrous conditions70

Case Studies

Case Study 1: Neuroprotective Efficacy
A study evaluated the neuroprotective effects of a series of benzothiazole derivatives, including this compound, on SHSY-5Y neuronal cells exposed to amyloid-beta peptide. Results showed a significant reduction in cell death and oxidative stress markers, indicating potential therapeutic applications in Alzheimer's disease treatment .

Case Study 2: Antimicrobial Screening
In a comparative study of various benzothiazole derivatives against common bacterial strains, this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methoxybenzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

    2-Bromo-6-methoxybenzothiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Chloro-6-methoxybenzothiazole: Lacks the bromine atom, leading to differences in its chemical properties and applications.

    2-Amino-6-methoxybenzothiazole: Contains an amino group instead of halogens, significantly altering its chemical behavior and uses.

Uniqueness: 2-Bromo-4-chloro-6-methoxybenzothiazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and biological activities. This combination of functional groups makes it a versatile compound in synthetic chemistry and various research applications.

Biological Activity

2-Bromo-4-chloro-6-methoxybenzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Benzothiazoles are known for their roles as pharmacophores in various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis and biological evaluation of various benzothiazole analogs, demonstrating that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown potent activity against breast cancer cells with IC50 values in the nanomolar range .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2311.35
26Z (analog)EA.hy9260.13
Other BenzothiazolesVariousVaries

Antimicrobial Activity

The antimicrobial properties of benzothiazoles have also been extensively studied. Research has shown that compounds like this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic processes .

Table 2: Antimicrobial Activity of Benzothiazole Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Other BenzothiazolesEscherichia coliVaries

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression and microbial resistance. Studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells .

Case Studies

  • Antitumor Efficacy in Breast Cancer
    A recent study evaluated the effect of benzothiazole derivatives on breast cancer cell lines, demonstrating that compounds with similar structures to this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Screening
    Another investigation focused on the antimicrobial potential of benzothiazoles against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited significant antimicrobial activity, comparable to standard antibiotics .

Properties

Molecular Formula

C8H5BrClNOS

Molecular Weight

278.55 g/mol

IUPAC Name

2-bromo-4-chloro-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNOS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,1H3

InChI Key

LDAGPFFPQQEUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)N=C(S2)Br

Origin of Product

United States

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